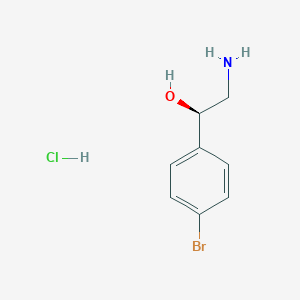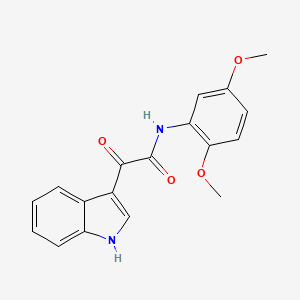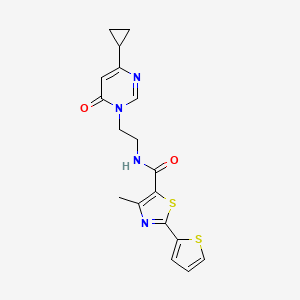
N-(4,6-Dimethyl-1,3-benzothiazol-2-YL)-4-(piperidine-1-sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-Dimethyl-1,3-benzothiazol-2-YL)-4-(piperidine-1-sulfonyl)benzamide is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Quantitative Structure-Activity Relationship (QSAR) Studies
Research into derivatives of benzothiazoles, including those with piperazine substituents, has been conducted to understand their structure-activity relationships. Studies utilizing semiempirical molecular orbital theory and density functional theory have investigated these compounds to ascertain their molecular properties and activities. Such research provides insights into the design of molecules with enhanced biological or chemical properties (Al-Masoudi, Salih, & Al-Soud, 2011).
Antimicrobial Applications
Compounds structurally related to N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide have been evaluated for their antimicrobial efficacy. For instance, derivatives have been tested against pathogenic bacteria and Candida species, showing promising results, especially against fungal pathogens. This highlights their potential as antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Cytotoxic Properties and Antitumor Evaluation
Several studies have focused on the synthesis and evaluation of benzothiazole derivatives for their cytotoxic properties. These compounds have been tested against various human tumor and normal cell lines, showing significant inhibitory effects. Such findings indicate the potential of these derivatives in developing antitumor agents (Al-Omran, Mohareb, & El-Khair, 2014).
Chemical Synthesis and Biological Evaluation
The chemical synthesis of benzothiazole derivatives and their subsequent biological evaluation have revealed various biological activities. For instance, studies have synthesized new series of compounds to explore their inhibitory effects on enzymes such as butyrylcholinesterase (BChE), showcasing their potential in therapeutic applications (Khalid et al., 2016).
Adjuvant Activity in Vaccine Development
Research has also identified benzothiazole derivatives that act as small molecule calcium channel activators, potentiating adjuvant activity in vaccine development. Such compounds can enhance immune responses, indicating their utility in improving vaccine efficacy (Saito et al., 2022).
Propriétés
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14-12-15(2)19-18(13-14)28-21(22-19)23-20(25)16-6-8-17(9-7-16)29(26,27)24-10-4-3-5-11-24/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBHJGKCNKYMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2581068.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2581069.png)
![(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2581070.png)

![N-(3-chloro-4-fluorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2581075.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2581079.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2581083.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one](/img/structure/B2581084.png)




